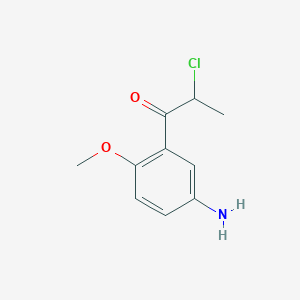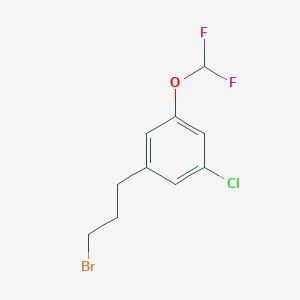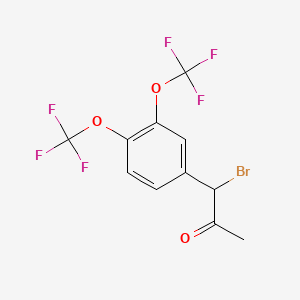
Propyne-PEG24-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyne-PEG24-CH2CH2COOH, also known as Propargyl-PEG24-propionic acid, is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a propargyl group and a carboxylic acid group, making it highly versatile for various chemical reactions. The propargyl group can react with azides through click chemistry, while the carboxylic acid group can react with amino groups in the presence of activators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyne-PEG24-CH2CH2COOH is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the addition of a carboxylic acid group. The synthetic route typically involves the use of propargyl alcohol and PEG24, which are reacted under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is designed to ensure high yield and purity of the final product, which is essential for its applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions
Propyne-PEG24-CH2CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azides to form triazoles.
Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators to form amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Amide Bond Formation: Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used as activators for the reaction between the carboxylic acid group and amino groups.
Major Products
Triazoles: Formed through click chemistry.
Amides: Formed through the reaction of the carboxylic acid group with amino groups.
Applications De Recherche Scientifique
Propyne-PEG24-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Propyne-PEG24-CH2CH2COOH involves its ability to form stable covalent bonds with other molecules. The propargyl group reacts with azides through click chemistry, forming triazoles, while the carboxylic acid group reacts with amino groups to form amide bonds. These reactions enable the compound to act as a versatile linker in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-NH-PEG24-CH2CH2COOH: Another PEG linker with a different functional group (Fmoc) that is used for similar applications.
Propyne-PEG24-CH2CH2COONHS Ester: A similar compound with an NHS ester group, which is used for bioconjugation.
Uniqueness
Propyne-PEG24-CH2CH2COOH is unique due to its combination of a propargyl group and a carboxylic acid group, which allows it to participate in both click chemistry and amide bond formation. This dual functionality makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C54H104O27 |
|---|---|
Poids moléculaire |
1185.4 g/mol |
Nom IUPAC |
2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]acetic acid |
InChI |
InChI=1S/C54H104O27/c1-2-4-57-7-9-59-11-13-61-15-17-63-19-21-65-23-25-67-27-29-69-31-33-71-35-37-73-39-41-75-43-45-77-47-49-79-51-52-80-50-48-78-46-44-76-42-40-74-38-36-72-34-32-70-30-28-68-26-24-66-22-20-64-18-16-62-14-12-60-10-8-58-5-3-6-81-53-54(55)56/h1H,3-53H2,(H,55,56) |
Clé InChI |
LXLNRYIKDCLMEO-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)




